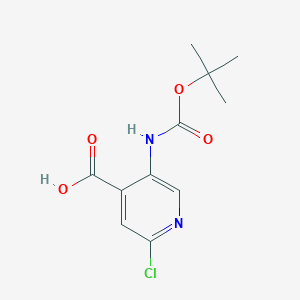

5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSPRFUMGCNGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441844 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-46-4 | |

| Record name | 5-tert-Butoxycarbonylamino-2-chloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid, a key intermediate in contemporary pharmaceutical synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant applications in drug discovery, particularly in the development of kinase inhibitors. The information is presented to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound, with the CAS Number 171178-46-4, is a substituted pyridine derivative that has emerged as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its structural features, including a protected amine, a carboxylic acid, and a chlorinated pyridine ring, make it a versatile synthon for creating diverse molecular architectures. This guide aims to be an in-depth resource, consolidating essential technical information for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 171178-46-4 | [1][2] |

| Molecular Formula | C₁₁H₁₃ClN₂O₄ | [2] |

| Molecular Weight | 272.68 g/mol | |

| IUPAC Name | 5-((tert-butoxycarbonyl)amino)-2-chloroisonicotinic acid | |

| Synonyms | 5-(Boc-amino)-2-chloroisonicotinic acid, 2-Chloro-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-pyridinecarboxylic acid | [2] |

| Appearance | White to off-white solid | |

| Melting Point | >175°C (decomposition) | [3] |

| Solubility | Soluble in organic solvents such as benzene and toluene; insoluble in water. | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of synthetic intermediates. Below are the expected characteristic peaks for this compound in ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| H (tert-butyl) | ~1.5 (s, 9H) | C (tert-butyl methyl) | ~28 |

| NH | ~9.5-10.5 (br s, 1H) | C (tert-butyl quaternary) | ~80 |

| Pyridine H | ~8.0-8.5 (s, 2H) | Pyridine C | ~110-150 |

| COOH | ~12.0-13.0 (br s, 1H) | C=O (Boc) | ~155 |

| C=O (acid) | ~165 |

Note: Predicted values are based on standard chemical shift tables and data from structurally related compounds. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (stretch, Boc) | 3300-3500 (broad) |

| C-H (stretch, alkyl) | 2850-3000 |

| C=O (stretch, carboxylic acid) | 1700-1725 |

| C=O (stretch, Boc) | 1680-1700 |

| C=N, C=C (stretch, aromatic) | 1450-1600 |

| C-O (stretch) | 1000-1300 |

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the protection of the amino group of 5-amino-2-chloroisonicotinic acid with a tert-butoxycarbonyl (Boc) group.

Reaction Scheme

Caption: Synthesis of the target compound.

Materials and Methods

-

Materials:

-

5-Amino-2-chloroisonicotinic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 5-amino-2-chloroisonicotinic acid (1.0 eq) in anhydrous THF.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to yield this compound as a solid.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies and treatments for inflammatory diseases.

Role in Kinase Inhibitor Synthesis

This intermediate is particularly useful in the synthesis of inhibitors for Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAK).[4][5][6][7][8] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.[4] Dysregulation of these pathways is implicated in various cancers and autoimmune disorders.[4][5]

The synthetic utility of this compound stems from its modifiable functional groups. The carboxylic acid allows for amide bond formation, while the chloro group can be displaced or participate in cross-coupling reactions, such as the Suzuki coupling, to introduce further molecular diversity. The Boc-protected amine can be deprotected at a later stage to reveal a primary amine for further functionalization.

Caption: General synthetic workflow for kinase inhibitors.

Significance in BTK and JAK Inhibitor Development

The development of selective and potent BTK and JAK inhibitors is a highly active area of pharmaceutical research.[4][6] BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases.[4] JAKs are involved in cytokine signaling, and their inhibition has shown efficacy in treating rheumatoid arthritis and other inflammatory conditions.[5][6] The use of versatile intermediates like this compound facilitates the rapid synthesis of libraries of potential inhibitors for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion

This compound is a fundamentally important building block for the synthesis of medicinally relevant compounds. Its well-defined structure and versatile reactivity make it an invaluable tool for medicinal chemists. This technical guide has provided a detailed overview of its properties, a practical synthetic protocol, and its critical role in the development of targeted therapies, with the aim of supporting ongoing and future research in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the BTK-JAK Axis in Preclinical Models of Rat Collagen-Induced Arthritis with GS-4059 in Combination with a JAK Inhibitor - ACR Meeting Abstracts [acrabstracts.org]

- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

- 7. Dissection of the Effects of JAK and BTK Inhibitors on the Functionality of Healthy and Malignant Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid, a key intermediate in medicinal chemistry. It covers the molecule's physicochemical properties, a detailed, plausible experimental protocol for its synthesis, and its role as a versatile building block in the drug discovery process.

Core Compound Properties

This compound, also known as 5-(Boc-amino)-2-chloropyridine-4-carboxylic acid, is a substituted pyridine derivative. The presence of a carboxylic acid, a chloro group, and a Boc-protected amine makes it a valuable scaffold for creating diverse molecular libraries for drug screening. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, which can be readily removed under acidic conditions.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 272.68 g/mol |

| Molecular Formula | C11H13ClN2O4 |

| CAS Number | 171178-46-4 |

| Synonyms | 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid, 5-Boc-amino-2-chloropyridine-4-carboxylic acid, 2-chloro-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-Pyridinecarboxylic acid |

Experimental Protocols: A Plausible Synthetic Route

Objective: To synthesize this compound.

Materials:

-

2-chloro-5-aminoisonicotinic acid

-

Di-tert-butyl dicarbonate (Boc)2O

-

A suitable base (e.g., sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (DMAP))

-

A suitable solvent system (e.g., a mixture of water and an organic solvent like tetrahydrofuran (THF) or acetonitrile)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-chloro-5-aminoisonicotinic acid in an appropriate solvent mixture (e.g., THF and water).

-

Basification: Add a suitable base to the solution to deprotonate the carboxylic acid and facilitate the reaction.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc)2O portion-wise at room temperature or while cooling in an ice bath. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, carefully acidify the mixture with a dilute solution of hydrochloric acid to a pH of approximately 3-4.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system or by column chromatography to obtain the final product with high purity.

Role in Drug Discovery and Development

Substituted isonicotinic acid derivatives are important pharmacophores found in a variety of therapeutic agents, including those with anti-inflammatory, anti-tuberculosis, and antiviral activities.[3][4][5] this compound serves as a versatile building block in the synthesis of novel drug candidates.[6]

The strategic placement of reactive handles—the carboxylic acid for amide bond formation, the chloro group for nucleophilic aromatic substitution, and the protected amine which can be deprotected for further functionalization—allows for the systematic modification of the core structure. This enables the generation of chemical libraries with diverse substituents, which can then be screened for biological activity against various therapeutic targets.

The general workflow for utilizing such a building block in a drug discovery campaign involves several key stages, from initial library synthesis to lead optimization.

Caption: Drug discovery workflow using a chemical building block.

The Boc-protected amino group is particularly useful as it allows for selective reactions at other positions of the molecule. After performing desired chemical transformations, the Boc group can be removed under acidic conditions to reveal the free amine, which can then be further modified. This strategic protection and deprotection is a cornerstone of modern medicinal chemistry.

Given the known activities of isonicotinic acid derivatives, compounds synthesized from this building block could potentially target pathways involved in inflammation, such as those mediated by cyclooxygenase (COX) enzymes or the production of reactive oxygen species (ROS).

Caption: Potential mechanism of action for isonicotinic acid derivatives.

Conclusion

This compound is a valuable and versatile chemical intermediate for drug discovery and development. Its well-defined structure and multiple points for chemical modification make it an ideal starting material for the synthesis of compound libraries aimed at identifying novel therapeutic agents. A deeper understanding of its synthesis and reactivity can empower researchers to design and create next-generation pharmaceuticals for a range of diseases.

References

- 1. Boc | BroadPharm [broadpharm.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid, a key bifunctional building block used in medicinal chemistry and organic synthesis. It details the compound's chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of novel therapeutics, particularly as a component in protein degraders.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The structure features a pyridine-4-carboxylic acid (isonicotinic acid) core, which is functionalized with a chloro group at the 2-position and a tert-butoxycarbonyl (Boc) protected amine at the 5-position. This arrangement of functional groups makes it a valuable intermediate for constructing more complex molecules. The Boc protecting group provides a stable yet readily cleavable handle for the amino functionality, allowing for sequential chemical transformations.

The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 171178-46-4 | [1][2] |

| Molecular Formula | C₁₁H₁₃ClN₂O₄ | [1][2] |

| Molecular Weight | 272.68 g/mol | [1][2] |

| Common Synonyms | 5-Boc-amino-2-chloropyridine-4-carboxylic acid | [1] |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature | [2] |

| Classification | Protein Degrader Building Block, Pharmaceutical Intermediate | [1][2] |

dot

References

An In-depth Technical Guide to the Synthesis of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid

This technical guide provides a comprehensive overview of a plausible synthetic route for 5-((tert-butoxycarbonyl)amino)-2-chloroisonicotinic acid, a valuable building block in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process commencing from 2-hydroxynicotinic acid. The overall pathway involves nitration, chlorination, reduction of the nitro group, and finally, protection of the resulting amino group with a tert-butoxycarbonyl (Boc) group.

Experimental Protocols and Data

This section details the experimental procedures for each step of the synthesis, accompanied by tables summarizing the quantitative data for reagents and products.

Step 1: Nitration of 2-Hydroxynicotinic Acid

The initial step involves the nitration of 2-hydroxynicotinic acid to yield 2-hydroxy-5-nitronicotinic acid.

Experimental Protocol:

To a stirred solution of 2-hydroxynicotinic acid (34.8 g) in concentrated sulfuric acid (100 ml), fuming nitric acid (26 ml) is added at 35-40°C. The resulting mixture is then stirred at 50°C for 4 hours. After cooling to room temperature, the mixture is carefully poured over ice to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield 2-hydroxy-5-nitronicotinic acid.[1]

Quantitative Data:

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Equivalents |

| 2-Hydroxynicotinic Acid | C6H5NO3 | 139.11 | 0.25 | 34.8 g | 1.0 |

| Concentrated Sulfuric Acid | H2SO4 | 98.08 | - | 100 ml | - |

| Fuming Nitric Acid | HNO3 | 63.01 | - | 26 ml | - |

| 2-Hydroxy-5-nitronicotinic Acid | C6H4N2O5 | 184.11 | - | - | - |

Step 2: Chlorination of 2-Hydroxy-5-nitronicotinic Acid

The hydroxyl group at the 2-position is replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride.

Experimental Protocol:

A mixture of 2-hydroxy-5-nitronicotinic acid and an excess of phosphorus oxychloride (POCl3) is heated at reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess POCl3 is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The precipitated solid is filtered, washed with water, and dried to afford 2-chloro-5-nitroisonicotinic acid.

Quantitative Data:

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Equivalents |

| 2-Hydroxy-5-nitronicotinic Acid | C6H4N2O5 | 184.11 | - | - | 1.0 |

| Phosphorus Oxychloride | POCl3 | 153.33 | - | Excess | - |

| 2-Chloro-5-nitroisonicotinic Acid | C6H3ClN2O4 | 202.55 | - | - | - |

Step 3: Reduction of 2-Chloro-5-nitroisonicotinic Acid

The nitro group is selectively reduced to an amino group using stannous chloride in the presence of concentrated hydrochloric acid.

Experimental Protocol:

To a solution of stannous chloride (12.6 g) in concentrated hydrochloric acid, 2-chloro-5-nitroisonicotinic acid (3.3 g) is added dropwise, ensuring the reaction temperature does not exceed 40°C. The mixture is then heated to 90°C and maintained for 1 hour. After allowing the mixture to cool to room temperature, water is added, and the mixture is stored in a refrigerator to facilitate crystallization. The crystalline product is collected by filtration, washed with water, and dried to give 5-amino-2-chloroisonicotinic acid.[1]

Quantitative Data:

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Equivalents |

| 2-Chloro-5-nitroisonicotinic Acid | C6H3ClN2O4 | 202.55 | 0.016 | 3.3 g | 1.0 |

| Stannous Chloride | SnCl2 | 189.60 | 0.066 | 12.6 g | ~4.1 |

| Concentrated Hydrochloric Acid | HCl | 36.46 | - | - | - |

| 5-Amino-2-chloroisonicotinic Acid | C6H5ClN2O2 | 172.57 | - | 1.1 g (Yield: ~39%) | - |

Step 4: Boc Protection of 5-Amino-2-chloroisonicotinic Acid

The final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O).

Experimental Protocol:

5-Amino-2-chloroisonicotinic acid is dissolved in a suitable solvent such as a mixture of 1,4-dioxane and water. A base, for example, triethylamine (TEA), is added to the solution. Di-tert-butyl dicarbonate (Boc2O) is then added portion-wise to the stirred solution at room temperature. The reaction is stirred for several hours until completion, as monitored by TLC. The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Quantitative Data:

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Equivalents |

| 5-Amino-2-chloroisonicotinic Acid | C6H5ClN2O2 | 172.57 | - | - | 1.0 |

| Di-tert-butyl dicarbonate (Boc2O) | C10H18O5 | 218.25 | - | - | 1.1 - 1.5 |

| Triethylamine (TEA) | C6H15N | 101.19 | - | - | 1.5 - 2.0 |

| This compound | C11H13ClN2O4 | 272.68 | - | - | - |

Logical Relationships in Boc Protection

The mechanism of Boc protection involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Boc anhydride. The use of a base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity, and also to neutralize the acidic byproducts of the reaction.

Conclusion

This guide outlines a robust and reproducible synthetic pathway for this compound. The protocols provided, along with the quantitative data, serve as a valuable resource for chemists in the pharmaceutical and related industries. The successful synthesis of this compound opens avenues for the development of new chemical entities with potential therapeutic applications. Researchers should note that reaction conditions may require optimization based on the scale of the synthesis and the purity of the starting materials. Standard laboratory safety procedures should be followed at all times.

References

An In-depth Technical Guide to the Synthesis of Boc-5-amino-2-chloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Boc-5-amino-2-chloroisonicotinic acid, a key building block in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document outlines a detailed, robust, and reproducible experimental protocol for the Boc protection of 5-amino-2-chloroisonicotinic acid. Furthermore, it presents quantitative data in a structured format, along with essential visualizations of the synthetic pathway and experimental workflow to facilitate a thorough understanding of the process.

Introduction

5-amino-2-chloroisonicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of three distinct functional groups—an amino group, a carboxylic acid, and a chloro substituent—makes it a versatile scaffold for the synthesis of complex molecules. The protection of the nucleophilic amino group is a critical step in multi-step synthetic sequences to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This guide details the synthesis of 2-chloro-5-((tert-butoxycarbonyl)amino)isonicotinic acid, providing researchers with the necessary information to produce this valuable intermediate efficiently and in high purity.

Synthetic Pathway

The primary synthetic route to Boc-5-amino-2-chloroisonicotinic acid involves the direct N-Boc protection of commercially available 5-amino-2-chloroisonicotinic acid using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Caption: Synthetic pathway for the Boc protection of 5-amino-2-chloroisonicotinic acid.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Boc-5-amino-2-chloroisonicotinic acid.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-amino-2-chloroisonicotinic acid | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Commercially Available |

| Triethylamine (TEA) | ≥99% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| 1 M Hydrochloric acid (HCl) | Commercially Available | |

| Brine (saturated NaCl solution) | Prepared in-house | |

| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available |

Procedure:

-

Reaction Setup: To a stirred solution of 5-amino-2-chloroisonicotinic acid (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v, approximately 10 mL per gram of starting material) in a round-bottom flask, add triethylamine (2.2 eq.). Stir the mixture at room temperature until all solids have dissolved.

-

Addition of (Boc)₂O: To the solution from step 1, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) portion-wise over 15 minutes. The reaction mixture is then stirred at room temperature for 12-16 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1 with 1% acetic acid) or by LC-MS.

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford the pure Boc-5-amino-2-chloroisonicotinic acid as a solid.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of Boc-5-amino-2-chloroisonicotinic acid.

Quantitative Data

The following table summarizes the typical quantitative data expected from the synthesis protocol described above.

| Parameter | Value |

| Reactant Stoichiometry | |

| 5-amino-2-chloroisonicotinic acid | 1.0 eq. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.2 eq. |

| Triethylamine (TEA) | 2.2 eq. |

| Reaction Conditions | |

| Solvent | THF/Water (1:1) |

| Temperature | Room Temperature |

| Reaction Time | 12 - 16 hours |

| Product Characterization | |

| Appearance | White to off-white solid |

| Expected Yield | 85 - 95% |

| Purity (by HPLC) | >98% |

| Molecular Formula | C₁₁H₁₃ClN₂O₄ |

| Molecular Weight | 272.69 g/mol |

Alternative Synthetic Approach

An alternative, two-step approach can also be considered, which involves the initial reduction of the carboxylic acid to a hydroxymethyl group, followed by the Boc protection of the amino group. This route may be advantageous if the starting material is the corresponding alcohol, (5-amino-2-chloropyridin-4-yl)methanol.

Logical Relationship of the Alternative Pathway:

Caption: An alternative two-step synthetic route to the target molecule.

This alternative pathway, while longer, offers a different strategy that might be suitable depending on the availability of starting materials and the desired overall synthetic scheme for a larger molecule.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of Boc-5-amino-2-chloroisonicotinic acid. The direct Boc protection of 5-amino-2-chloroisonicotinic acid is an efficient and high-yielding method for producing this important building block. The provided data, experimental procedures, and visualizations are intended to support researchers in the successful synthesis and application of this compound in their drug discovery and development endeavors.

Technical Guide: 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic Acid (CAS: 171178-46-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid is a substituted pyridine carboxylic acid derivative. Its structural features, including a chloro-substituted pyridine ring, a carboxylic acid group, and a Boc-protected amine, make it a valuable and versatile building block in medicinal chemistry and drug discovery. The presence of multiple functional groups offers several reaction sites for chemical modification and library synthesis.

Notably, this compound is recognized as a key intermediate, particularly in the rapidly advancing field of Targeted Protein Degradation (TPD).[1] It serves as a precursor for constructing more complex molecules like Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to eliminate specific disease-causing proteins.[2][3] This guide provides a comprehensive overview of its chemical properties, expected spectral characteristics, and general experimental protocols relevant to its application.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for designing synthetic routes, purification procedures, and formulation studies.

| Property | Value | Reference(s) |

| CAS Number | 171178-46-4 | [4][5] |

| Molecular Formula | C₁₁H₁₃ClN₂O₄ | [5] |

| Molecular Weight | 272.69 g/mol | [4] |

| IUPAC Name | 2-chloro-5-[[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid | |

| Synonyms | 5-(Boc-amino)-2-chloropyridine-4-carboxylic acid, 5-Boc-amino-2-chloroisonicotinic acid | [4][5] |

| Appearance | Solid | |

| Storage | Room temperature, in a dry, sealed place | [6] |

Spectroscopic Data (Predicted)

While specific, experimentally-derived spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its functional groups. These predictions are crucial for reaction monitoring and structural confirmation during synthesis.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. - Boc Group: A sharp singlet around δ 1.5 ppm, integrating to 9 protons, characteristic of the tert-butyl group. - Amine Proton (NH): A broad singlet, typically in the δ 8.0-10.0 ppm range, which may exchange with D₂O. - Carboxylic Acid Proton (OH): A very broad singlet at δ 10.0-13.0 ppm, which will also exchange with D₂O. |

| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region: one for the carboxylic acid (δ ~165-175 ppm) and one for the Boc-carbamate (δ ~150-155 ppm). - Aromatic Carbons: Signals corresponding to the substituted pyridine ring carbons between δ ~110-160 ppm. The carbon attached to the chlorine atom will be significantly shifted. - Boc Group Carbons: A quaternary carbon signal around δ 80 ppm and a methyl carbon signal around δ 28 ppm. |

| IR (Infrared) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - N-H Stretch (Amine): A moderate band around 3200-3400 cm⁻¹. - C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹. - C=O Stretch (Carbonyls): Two strong, distinct bands: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the carbamate (~1700-1715 cm⁻¹).[7] - C=C/C=N Stretch (Aromatic): Peaks in the 1550-1600 cm⁻¹ region. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): Expected at m/z 272 (for ³⁵Cl) and 274 (for ³⁷Cl) in an approximate 3:1 ratio. - Fragmentation: Common losses would include the tert-butyl group (-57 Da), CO₂ (-44 Da), and the entire Boc group (-101 Da). |

Experimental Protocols

4.1 General Synthesis via Boc-Protection and Carboxylation

A plausible synthetic route starts from a commercially available aminopyridine precursor. The workflow involves protection of the amino group, followed by directed ortho-lithiation and carboxylation.

Protocol:

-

Boc-Protection of Amine:

-

Dissolve the starting material, 5-amino-2-chloropyridine, in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).[10]

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) either neat or as a solution in the reaction solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, perform an aqueous workup by washing with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate, 5-[N-(tert-Butoxycarbonyl)amino]-2-chloropyridine.[11]

-

-

Directed ortho-Lithiation and Carboxylation:

-

Dissolve the Boc-protected intermediate in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents) dropwise, maintaining the low temperature. The Boc-amino group directs the lithiation to the C4 position.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the resulting lithiated species by bubbling dry carbon dioxide (CO₂) gas through the solution or by pouring the reaction mixture over crushed dry ice.

-

Allow the mixture to slowly warm to room temperature.

-

Acidify the reaction mixture with aqueous 1M HCl to protonate the carboxylate salt, causing the product to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

-

Purification:

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Visualized Workflows and Applications

5.1 General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the title compound.

Caption: General workflow for synthesis and characterization.

5.2 Role in Targeted Protein Degradation

This molecule is a key building block for creating PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[12] The carboxylic acid group on this building block is a common handle for attaching a linker, which is then connected to a ligand for the POI.

Caption: Role as a building block in PROTAC synthesis and action.

References

- 1. タンパク質分解化合物ビルディングブロック [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. CAS 171178-46-4 | Sigma-Aldrich [sigmaaldrich.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. CAS 1393554-19-2 | 5-Amino-2-[[(tert-butoxycarbonyl)amino]methyl]isonicotinic acid - Synblock [synblock.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. 5-[N-(TERT-BUTOXYCARBONYL)AMINO]-2-CHLOROPYRIDINE | 171178-45-3 [chemicalbook.com]

- 12. Degrader Building Blocks with IAP In Silico-Derived Ligands [sigmaaldrich.com]

A Technical Guide to the Solubility Profile of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid. In the absence of publicly available quantitative solubility data, this document provides a comprehensive theoretical analysis based on the compound's molecular structure and functional groups. Furthermore, it outlines detailed experimental protocols for researchers to determine the solubility of this compound in various solvents. This guide also includes a template for data presentation and a workflow diagram for solubility testing to aid in systematic research and development.

Introduction to this compound

This compound, with the chemical formula C11H13ClN2O4, is a substituted pyridine carboxylic acid derivative.[1] Its molecular structure incorporates several key functional groups that dictate its physicochemical properties, including solubility:

-

A Carboxylic Acid Group (-COOH): This acidic group can donate a proton and is capable of forming strong hydrogen bonds.

-

A tert-Butoxycarbonyl (Boc) Protecting Group: This bulky, lipophilic group is commonly used to protect amines.

-

An Amine Linkage (-NH-): The secondary amine is part of the Boc-protected group.

-

A Chloropyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom and a chlorine substituent.

Understanding the interplay of these functional groups is crucial for predicting the solubility of this molecule in different solvent systems.

Theoretical Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing bioavailability, formulation, and purification processes. The following is a predicted solubility profile for this compound based on its structural components.

-

Aqueous Solubility: The presence of the carboxylic acid and the nitrogen atom in the pyridine ring suggests some potential for solubility in water, particularly at different pH values. The carboxylic acid group is ionizable, and its salt form (at basic pH) would be significantly more water-soluble. However, the molecule also possesses considerable nonpolar character due to the tert-butyl group and the aromatic ring, which will limit its aqueous solubility. The Boc-protecting group, in particular, is known to decrease the aqueous solubility of amines.

-

Solubility in Organic Solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Carboxylic acids are generally soluble in alcohols due to the potential for hydrogen bonding with both the hydroxyl and carboxyl groups.[2][3][4] Therefore, moderate to good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): The polar nature of the carboxylic acid and the pyridine ring should allow for good solubility in polar aprotic solvents. These solvents can act as hydrogen bond acceptors.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the overall polarity of the molecule conferred by the carboxylic acid and the pyridine ring, low solubility is expected in nonpolar solvents. The large nonpolar hydrocarbon part of long-chain carboxylic acids resists the formation of hydrogen bonds, leading to lower solubility in water but better solubility in less polar organic solvents like benzene and ether.[2]

-

Experimental Determination of Solubility

Given the lack of published data, experimental determination is necessary. A general protocol for determining the equilibrium solubility of this compound is provided below.

3.1. Materials and Equipment

-

This compound (solid)

-

A range of solvents (e.g., water, phosphate buffers of various pH, methanol, ethanol, acetone, acetonitrile, DMSO, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

3.2. Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask HPLC | ||

| pH 3.0 Buffer | 25 | Shake-Flask HPLC | ||

| pH 7.4 Buffer | 25 | Shake-Flask HPLC | ||

| Methanol | 25 | Shake-Flask HPLC | ||

| Ethanol | 25 | Shake-Flask HPLC | ||

| Acetone | 25 | Shake-Flask HPLC | ||

| Acetonitrile | 25 | Shake-Flask HPLC | ||

| DMSO | 25 | Shake-Flask HPLC | ||

| Hexane | 25 | Shake-Flask HPLC |

Solid-State Characterization

The solid-state properties of a compound can significantly influence its solubility and dissolution rate. The following techniques are recommended for a thorough characterization.

5.1. Powder X-Ray Diffraction (PXRD) PXRD is a powerful technique for identifying the crystalline or amorphous nature of the solid material. Different polymorphic forms of a compound can exhibit different solubility profiles.

5.2. Differential Scanning Calorimetry (DSC) DSC is used to determine the melting point, purity, and glass transition temperature of the compound.[5][6][7] It can also be used to identify different polymorphs.

5.3. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature.[8][9][10] This is useful for determining thermal stability and the presence of solvates or hydrates.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

References

- 1. sincerechemical.com [sincerechemical.com]

- 2. organicmystery.com [organicmystery.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. news-medical.net [news-medical.net]

- 6. contractpharma.com [contractpharma.com]

- 7. hitachi-hightech.com [hitachi-hightech.com]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. infinitalab.com [infinitalab.com]

- 10. etamu.edu [etamu.edu]

An In-depth Technical Guide to the Safety of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid (CAS No: 885277-14-5). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the handling, storage, and emergency procedures related to this compound.

Section 1: Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 5-BOC-amino-2-chloropyridine-4-carboxylic acid |

| CAS Number | 885277-14-5 |

| Molecular Formula | C11H13ClN2O4 |

| Molecular Weight | 272.68 g/mol |

Section 2: Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are related to skin, eye, and respiratory irritation.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Precautionary Statements:

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3]

Section 3: First-Aid Measures

Immediate medical attention is crucial in case of exposure. Always show the safety data sheet to the attending physician.[3]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[3] |

| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician.[3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3] |

Section 4: Fire-Fighting Measures

| Aspect | Details |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] |

| Specific Hazards | Combustion may produce hazardous gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2][3] Closed containers may explode when heated.[1] |

| Firefighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3] |

Section 5: Handling and Storage

| Aspect | Guidelines |

| Safe Handling | Handle in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE).[3] Avoid formation and inhalation of dust, vapors, or mist.[3][4] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Use non-sparking tools and prevent electrostatic discharge.[4] |

| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2] Store locked up. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[2] |

Section 6: Personal Protective Equipment

| Protection Type | Specifications |

| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |

| Skin Protection | Handle with gloves that have been inspected prior to use.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] Wear appropriate protective clothing to prevent skin exposure. |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3] |

Experimental Protocols

Safe Handling Workflow in a Laboratory Setting

This protocol outlines the standard procedure for handling this compound in a research environment.

-

Preparation:

-

Ensure a calibrated weighing scale, chemical fume hood, and all necessary glassware are clean and dry.

-

Verify that the fume hood is functioning correctly.

-

Don the required PPE: lab coat, safety goggles, and compatible chemical-resistant gloves.

-

-

Weighing and Aliquoting:

-

Perform all weighing and handling of the solid compound inside a chemical fume hood to avoid inhalation of dust.

-

Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.

-

Close the main container tightly immediately after use.

-

-

Dissolution:

-

Add the solvent to the vessel containing the compound while still inside the fume hood.

-

If necessary, stir the mixture using a magnetic stirrer until fully dissolved.

-

-

Reaction Setup:

-

Transfer the solution to the reaction vessel within the fume hood.

-

Assemble the reaction apparatus as required by the specific experimental procedure.

-

-

Post-Handling:

-

Clean all glassware and equipment that came into contact with the chemical.

-

Dispose of waste, including contaminated gloves and any residual chemical, according to institutional and local regulations.

-

Wash hands thoroughly with soap and water after completing the work and removing PPE.

-

Visualizations

Caption: Logical relationship between hazard statements and corresponding preventative and response measures.

Caption: Experimental workflow for the safe handling of the chemical in a laboratory setting.

References

A Technical Guide to 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic Acid: Commercial Availability and Synthetic Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid, a key building block in medicinal chemistry and drug discovery. The document summarizes quantitative data from various suppliers, presents a detailed, representative synthetic protocol, and includes a logical workflow for its procurement and application in research settings.

Commercial Availability

This compound is readily available from a number of commercial suppliers. The following table summarizes the offerings from key vendors, providing details on purity, available quantities, and CAS numbers for easy comparison.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Fluorochem | 5-[(tert-Butoxycarbonyl)amino]-2-chloroisonicotinic acid | 171178-46-4 | Not specified | 250 mg, 1 g, 5 g, 10 g[1] |

| EvitaChem | 5-(Tert-butoxycarbonyl)-2-chloroisonicotinic acid | Not specified | Not specified | Inquiry required for pack size and pricing[2] |

| SincereChemical | 5-[(TERT-BUTOXYCARBONYL)AMINO]-2-CHLOROISONICOTINIC ACID | 171178-46-4 | Not specified | Free samples available; inquiry required for larger quantities[3] |

| Unnamed Supplier via Alibaba | 5-{[(tert-butoxy)carbonyl]amino}-2-chloropyridine-4-carboxylic acid | 171178-46-4 | min 97% | 10 grams[4] |

Experimental Protocols

Step 1: Protection of the Amino Group

This step involves the protection of the amino group of 2-chloro-5-aminoisonicotinic acid with a tert-butoxycarbonyl (Boc) group.

-

Reagents and Equipment:

-

2-chloro-5-aminoisonicotinic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or another suitable base

-

A suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve 2-chloro-5-aminoisonicotinic acid in the chosen solvent within the round-bottom flask.

-

Cool the solution in an ice bath.

-

Add triethylamine to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate.

-

Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with an acidic solution (e.g., dilute HCl) to remove excess base, followed by an aqueous wash.

-

The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.

-

Application in Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The presence of the carboxylic acid, the chloro-substituent, and the Boc-protected amine allows for a variety of subsequent chemical modifications. For instance, it has been used in the discovery of inhibitors for protein kinase CK2, a target in cancer therapy[5].

Workflow for Sourcing and Utilization

The following diagram illustrates a typical workflow for a research organization to source and utilize this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Buy 5-(Tert-butoxycarbonyl)-2-chloroisonicotinic acid (EVT-8888925) [evitachem.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting Materials for the Synthesis of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary starting materials and synthetic routes for the preparation of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid, a key building block in pharmaceutical synthesis. This document outlines two principal synthetic pathways, offering detailed experimental protocols, quantitative data, and process visualizations to support research and development efforts.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of a protected amine, a carboxylic acid, and a halogenated pyridine ring makes it a versatile intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients. The selection of an appropriate starting material is a critical decision in the synthesis of this compound, impacting overall yield, cost, and process efficiency. This guide details the two most viable synthetic strategies, starting from either 5-amino-2-chloroisonicotinic acid or 2-chloro-5-nitroisonicotinic acid.

Synthetic Pathways and Starting Materials

There are two primary, well-established routes for the synthesis of this compound. The choice between these pathways often depends on the commercial availability and cost of the starting materials.

Route 1: Direct Boc Protection This is the most direct approach, utilizing the commercially available 5-amino-2-chloroisonicotinic acid as the starting material. The synthesis is a single-step process involving the protection of the primary amino group with a tert-butoxycarbonyl (Boc) group.

Route 2: Nitro Group Reduction and Subsequent Protection This alternative pathway begins with 2-chloro-5-nitroisonicotinic acid . This route involves two key transformations: the reduction of the nitro group to a primary amine, followed by the protection of the newly formed amine with a Boc group.

Route 1: Synthesis from 5-Amino-2-chloroisonicotinic acid

This is the preferred industrial and laboratory-scale method due to its simplicity and the commercial availability of the starting material. The core of this synthesis is the chemoselective N-tert-butoxycarbonylation of the amino group.

Experimental Protocol: Boc Protection of 5-Amino-2-chloroisonicotinic acid

This protocol is based on standard procedures for the Boc protection of aminopyridines.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 5-amino-2-chloroisonicotinic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 10-15 mL per gram of starting material).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) (1.1-1.5 eq), to the suspension and stir until a clear solution is obtained or the mixture is well-homogenized.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 eq) portion-wise or as a solution in the reaction solvent. The reaction is typically carried out at room temperature.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-12 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with a mild acidic solution (e.g., 1 M HCl or 5% citric acid), water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. If necessary, the product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data for Route 1

| Parameter | Value/Description | Reference |

| Starting Material | 5-Amino-2-chloroisonicotinic acid | Commercially Available |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | [1][2] |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | [1] |

| Reaction Temperature | Room Temperature to 40°C | [1] |

| Typical Yield | High (often >90%) | General procedure yields are typically high.[1] |

Logical Workflow for Route 1

Route 2: Synthesis from 2-Chloro-5-nitroisonicotinic acid

Step 2a: Synthesis of 2-Chloro-5-nitroisonicotinic acid

This precursor can be synthesized via the nitration of 2-chloroisonicotinic acid, a process analogous to the nitration of similar aromatic carboxylic acids.[3]

-

Reaction Setup: In a flask cooled in an ice-salt bath (to below 0°C), add 2-chloroisonicotinic acid to concentrated sulfuric acid (100%).

-

Nitrating Mixture: Prepare a nitrating mixture by adding nitric acid (e.g., 80%) to concentrated sulfuric acid.

-

Addition: Add the nitrating mixture dropwise to the solution of 2-chloroisonicotinic acid, maintaining the temperature below 0°C.

-

Reaction: After the addition, allow the mixture to stir at room temperature for several hours (e.g., 10-12 hours), then gently heat to around 60°C.

-

Work-up: Pour the reaction mixture onto crushed ice. The product, 2-chloro-5-nitroisonicotinic acid, will precipitate.

-

Isolation: Collect the solid by filtration and recrystallize from boiling water to obtain the purified product. A yield of approximately 92% has been reported for the analogous 2-chloro-5-nitrobenzoic acid synthesis.[3]

Step 2b: Reduction of 2-Chloro-5-nitroisonicotinic acid

The nitro group can be selectively reduced to an amine in the presence of the chloro substituent using various methods, with stannous chloride being a common and effective reagent.[4]

-

Reaction Setup: Prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Addition: Add 2-chloro-5-nitroisonicotinic acid (1.0 eq) dropwise to the stannous chloride solution, ensuring the reaction temperature does not exceed 40°C.

-

Reaction: Heat the mixture to 90°C and maintain for 1 hour.[4]

-

Work-up: Cool the mixture to room temperature and add water. The product, 5-amino-2-chloroisonicotinic acid, may precipitate or can be isolated by adjusting the pH and extracting with a suitable organic solvent.

Step 2c: Boc Protection

The resulting 5-amino-2-chloroisonicotinic acid is then protected using the same procedure as described in Route 1 .

Quantitative Data for Route 2

| Step | Starting Material | Key Reagents | Typical Yield | Reference |

| 2a. Nitration | 2-Chloroisonicotinic acid | Conc. H₂SO₄, HNO₃ | ~92% (by analogy) | [3] |

| 2b. Reduction | 2-Chloro-5-nitroisonicotinic acid | Stannous chloride (SnCl₂), HCl | High | [4] |

| 2c. Boc Protection | 5-Amino-2-chloroisonicotinic acid | Di-tert-butyl dicarbonate, TEA | High | [1][2] |

Logical Workflow for Route 2

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic Acid in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. The strategic placement of its reactive groups—a carboxylic acid for amide bond formation, a chloro atom for cross-coupling reactions, and a Boc-protected amine for directed synthesis—offers a versatile platform for creating diverse libraries of compounds. Kinase inhibitors developed from this scaffold have shown potential in targeting key signaling pathways implicated in cancer and inflammatory diseases. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this valuable synthetic intermediate.

The core structure allows for the systematic exploration of the chemical space around the pyridine scaffold, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the 5-amino substituent provides a stable yet readily cleavable handle, allowing for sequential and controlled synthetic transformations.

Targeted Signaling Pathways

Kinase inhibitors derived from 5-amino-2-chloropyridine scaffolds have been reported to target several critical signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway. Dysregulation of the EGFR signaling cascade is a hallmark of numerous cancers, leading to uncontrolled cell proliferation, survival, and metastasis.

EGFR Signaling Pathway and Point of Inhibition

// Nodes EGF [label="EGF", fillcolor="#FBBC05"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#F1F3F4"]; Raf [label="Raf", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; Inhibitor [label="Kinase Inhibitor\n(Derived from\n5-((Boc-amino)-2-chloro\n-isonicotinic acid))", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds and activates"]; EGFR -> Grb2_Sos [label="Recruits"]; Grb2_Sos -> Ras [label="Activates"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; EGFR -> PI3K; PI3K -> Akt; ERK -> Proliferation; Akt -> Proliferation; Inhibitor -> EGFR [label="Inhibits ATP binding", dir=back, color="#EA4335"]; } .dot Caption: EGFR signaling pathway and the inhibitory action of a kinase inhibitor.

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound.

Protocol 1: Amide Coupling to Synthesize a Key Intermediate

This protocol details the formation of an amide bond between this compound and a primary or secondary amine, a crucial first step in the synthesis of many kinase inhibitors.

Materials:

-

This compound

-

Amine of interest (e.g., 4-fluoroaniline)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add HOBt (1.2 equivalents) and the amine of interest (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.5 equivalents) or DCC (1.5 equivalents) portion-wise to the stirred solution.

-

Add DIPEA or TEA (2.0 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide intermediate.

Protocol 2: Suzuki Cross-Coupling for Scaffold Diversification

This protocol describes the subsequent functionalization of the 2-chloro position on the pyridine ring via a Suzuki cross-coupling reaction, allowing for the introduction of various aryl or heteroaryl moieties.

Materials:

-

Amide intermediate from Protocol 1

-

Aryl or heteroaryl boronic acid or boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., potassium carbonate or sodium carbonate)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

-

To a microwave vial or a round-bottom flask, add the amide intermediate (1.0 equivalent), the boronic acid or ester (1.5 equivalents), the palladium catalyst (0.1 equivalents), and the base (2.0 equivalents).

-

Add the solvent system to the vial.

-

Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Heat the reaction mixture to 80-120 °C (conventional heating or microwave irradiation) for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final kinase inhibitor.

Protocol 3: Boc-Deprotection

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, which can be a final product or an intermediate for further functionalization.

Materials:

-

Boc-protected kinase inhibitor

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add an excess of TFA (e.g., 20-50% in DCM) or a solution of HCl in dioxane (e.g., 4 M).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting product is often obtained as a salt (e.g., TFA or HCl salt) and can be used as such or neutralized with a base if required for subsequent steps.

General Experimental Workflow

// Nodes Start [label="5-((tert-Butoxycarbonyl)amino)\n-2-chloroisonicotinic acid", fillcolor="#F1F3F4"]; Amine [label="Primary or Secondary Amine", shape=ellipse, fillcolor="#F1F3F4"]; Coupling [label="Amide Coupling\n(Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Boc-Protected Amide Intermediate", fillcolor="#FBBC05"]; BoronicAcid [label="Aryl/Heteroaryl\nBoronic Acid/Ester", shape=ellipse, fillcolor="#F1F3F4"]; Suzuki [label="Suzuki Cross-Coupling\n(Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BocInhibitor [label="Boc-Protected\nKinase Inhibitor", fillcolor="#FBBC05"]; Deprotection [label="Boc-Deprotection\n(Protocol 3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalInhibitor [label="Final Kinase Inhibitor", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Coupling; Amine -> Coupling; Coupling -> Intermediate; Intermediate -> Suzuki; BoronicAcid -> Suzuki; Suzuki -> BocInhibitor; BocInhibitor -> Deprotection; Deprotection -> FinalInhibitor; } .dot Caption: General workflow for kinase inhibitor synthesis.

Data Presentation

The following table summarizes hypothetical inhibitory activity data for a series of kinase inhibitors synthesized from this compound, targeting the EGFR kinase. This data is for illustrative purposes to demonstrate the potential for structure-activity relationship (SAR) studies.

| Compound ID | R¹ Group (from Amine) | R² Group (from Boronic Acid) | EGFR IC₅₀ (nM) |

| KI-001 | 4-Fluoroaniline | Phenyl | 150 |

| KI-002 | 4-Fluoroaniline | 3-Methoxyphenyl | 75 |

| KI-003 | Aniline | Phenyl | 250 |

| KI-004 | 4-Methoxyaniline | Phenyl | 180 |

| KI-005 | 4-Fluoroaniline | Pyridin-3-yl | 50 |

| KI-006 | 4-Fluoroaniline | Thiophen-2-yl | 90 |

Note: IC₅₀ values are representative and will vary depending on the specific assay conditions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The described protocols and pathways provide a foundational framework for researchers in the field of drug discovery. The ability to systematically modify the substituents at the 2- and 4-positions of the pyridine ring allows for the generation of diverse chemical libraries, which can be screened for potent and selective inhibition of various kinases, thereby facilitating the development of next-generation targeted therapies.

Application Notes and Protocols: 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid is a key pharmaceutical intermediate, recognized for its integral role in the synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a protected amine and a carboxylic acid on a chloropyridine scaffold, makes it a versatile building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for its synthesis and use, with a particular focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.

Chemical Properties and Data

The structural and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 171178-46-4 | [1][2] |

| Molecular Formula | C11H13ClN2O4 | [1][2] |

| Molecular Weight | 272.69 g/mol | [2] |

| Purity | ≥ 97% | [2] |

| Appearance | Off-white to white solid | General knowledge |

| Solubility | Soluble in organic solvents like DMF, DMSO, and alcohols. | General knowledge |

Application in Pharmaceutical Synthesis: PARP Inhibitors